molecular formula C15H14F3N3O2 B15147224 N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine

N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine

Cat. No.: B15147224
M. Wt: 325.29 g/mol
InChI Key: BUSJRNIPPUGZIN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H14F3N3O2

Molecular Weight

325.29 g/mol

IUPAC Name

2-[methyl-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C15H14F3N3O2/c1-9-3-5-10(6-4-9)11-7-12(15(16,17)18)20-14(19-11)21(2)8-13(22)23/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

BUSJRNIPPUGZIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N(C)CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Molecular Structure :

  • Formula : C₁₅H₁₄F₃N₃O₂
  • Molecular Weight : 325.29 g/mol
  • CAS Number : 1820665-95-9
  • Regulatory Status: Not listed on the EPA’s TSCA inventory; intended for research and development (R&D) use only .

This compound features a pyrimidine core substituted with a p-tolyl (4-methylphenyl) group at position 6 and a trifluoromethyl (-CF₃) group at position 2. The glycine moiety is N-methylated, enhancing metabolic stability compared to non-methylated analogs. Its primary applications lie in pharmaceutical and agrochemical R&D, though specific biological data remain undisclosed .

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s p-tolyl group is electron-donating, contrasting with analogs bearing electron-withdrawing substituents (e.g., nitro, trifluoromethylphenyl) or heteroaromatic systems (e.g., furyl, thienyl). Key examples include:

Compound Name (Substituent) Molecular Formula MW (g/mol) Key Features Evidence ID
N-Methyl-N-[4-CF₃-6-[4-CF₃-phenyl]pyrimidin-2-yl]glycine C₁₅H₁₁F₆N₃O₂ 379.26 Dual -CF₃ groups enhance hydrophobicity and electronic withdrawal
N-Methyl-N-[6-(3-NO₂-phenyl)-4-CF₃-pyrimidin-2-yl]glycine C₁₄H₁₁F₃N₄O₄ 356.26 Nitro group increases reactivity and polarity
N-Methyl-N-[6-(3-methoxyphenyl)-4-CF₃-pyrimidin-2-yl]glycine C₁₄H₁₃F₃N₄O₃ 356.27 Methoxy group improves solubility via polarity
N-[6-(2-Furyl)-4-CF₃-pyrimidin-2-yl]glycine C₁₁H₈F₃N₃O₃ 287.20 Furyl group reduces steric bulk, alters π-π interactions
N-Methyl-N-[6-(3-thienyl)-4-CF₃-pyrimidin-2-yl]glycine C₁₂H₁₀F₃N₃O₂S 317.29 Thienyl introduces sulfur, affecting redox stability

Physicochemical Properties

  • Solubility : The p-tolyl group in the target compound contributes to moderate hydrophobicity (clogP ~2.5–3.0 estimated). Analogs with methoxy groups (e.g., C₁₄H₁₃F₃N₄O₃) exhibit higher aqueous solubility due to increased polarity, while bis-CF₃ derivatives (e.g., C₁₅H₁₁F₆N₃O₂) are more lipophilic .
  • Molecular Weight : The target (325.29) falls within the typical range for drug-like molecules. Lower MW analogs (e.g., 287.20 for furyl derivative) may have better membrane permeability .

Metabolic and Regulatory Considerations

  • Metabolic Stability: N-Methylation in the target compound protects against enzymatic degradation, a feature absent in non-methylated analogs like N-[6-(3-NO₂-phenyl)-4-CF₃-pyrimidin-2-yl]glycine .

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